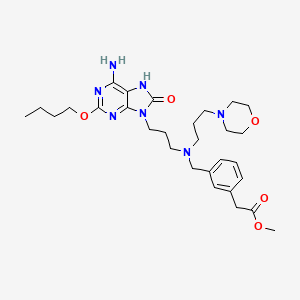
3-(1-Naphthoyl)indole
Vue d'ensemble
Description
3-(1-Naphthoyl)indole is a synthetic cannabinoid that is structurally similar to THC . It has been detected in human urine, plasma, and autopsy samples by high-resolution mass spectrometry . It has been found to be hydroxylated into a number of metabolites including carboxy-3-(1-naphthoyl)indole, which may account for some of the psychoactive effects .
Synthesis Analysis
The synthesis of 3-(1-Naphthoyl)indole involves the reaction of Indole and 1-Naphthoyl chloride . More detailed information about the synthesis process can be found in the paper titled "Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents" .Molecular Structure Analysis
The molecular formula of 3-(1-Naphthoyl)indole is C19H13NO . The structure of 3-(1-Naphthoyl)indole consists of a naphthoyl group attached to an indole ring .Chemical Reactions Analysis
3-(1-Naphthoyl)indole has been found to be hydroxylated into a number of metabolites including carboxy-3-(1-naphthoyl)indole . More detailed information about the chemical reactions can be found in the paper titled "GC–MS and GC–IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids" .Physical And Chemical Properties Analysis
3-(1-Naphthoyl)indole has a melting point of 236℃ and a predicted boiling point of 512.2±23.0 °C . It has a density of 1.267 and is slightly soluble in DMSO and Methanol . It is a solid in form and its color ranges from Pale Orange to Light Pink .Applications De Recherche Scientifique
Synthetic Cannabinoids Research
3-(1-Naphthoyl)indole is utilized in the study of synthetic cannabinoids, which are a class of molecules that mimic the effects of naturally occurring cannabinoids. It’s used as a tool to understand the cannabinoid system and to study its influence on the body. This compound has been instrumental in developing synthetic cannabinoid agonists like JWH-018 and JWH-073, which are used to explore receptor binding and function .
Analytical Standards
In analytical chemistry, 3-(1-Naphthoyl)indole serves as a standard for calibrating instruments and verifying the presence of synthetic cannabinoids in various samples. It helps in identifying principal metabolites of alkylindole synthetic cannabinoids during in vitro incubation with human liver microsomes .
Structure-Activity Relationship (SAR) Studies
This compound is crucial for SAR studies that evaluate the affinity of indole derivatives at cannabinoid receptors. Variations in the substituents on the indole nucleus can significantly affect receptor binding, and 3-(1-Naphthoyl)indole provides a baseline structure for comparison .
Immunogen Development
3-(1-Naphthoyl)indole derivatives are used to create immunogens for generating antibodies. For example, an alpaca VHH antibody library against these derivatives was developed using protein conjugates as immunogens, which can be used for various diagnostic and therapeutic purposes .
Mécanisme D'action
Target of Action
3-(1-Naphthoyl)indole, also known as JWH-018, is a synthetic cannabinoid . Its primary targets are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system in the brain, which plays a crucial role in various physiological processes .
Mode of Action
3-(1-Naphthoyl)indole acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with some selectivity for CB2 . This means it can bind to these receptors and activate them, mimicking the effects of the body’s naturally-produced endocannabinoid hormones . The activation of these receptors can exacerbate or inhibit nerve signaling .
Biochemical Pathways
The biochemical pathways affected by 3-(1-Naphthoyl)indole are those associated with the endocannabinoid system. The activation of the CB1 and CB2 receptors can lead to various downstream effects, depending on the specific receptor and its location in the body . For example, the activation of CB1 receptors in the brain can lead to psychoactive effects .
Pharmacokinetics
It has been detected in human urine, plasma, and autopsy samples by high-resolution mass spectrometry . It has been found to be hydroxylated into a number of metabolites, which may account for some of the psychoactive effects .
Result of Action
The activation of the CB1 and CB2 receptors by 3-(1-Naphthoyl)indole can lead to a variety of molecular and cellular effects. For example, it can affect nerve signaling, leading to changes in perception, mood, and cognition . It can also have effects on the immune system, as CB2 receptors are primarily found on immune cells .
Action Environment
The action, efficacy, and stability of 3-(1-Naphthoyl)indole can be influenced by various environmental factors. For example, the presence of other substances, such as other drugs or chemicals, can affect its action . Additionally, factors such as pH and temperature can affect its stability .
Safety and Hazards
The safety data sheet for 3-(1-Naphthoyl)indole advises avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
1H-indol-3-yl(naphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQGVQLBPQVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438655 | |
| Record name | 3-(1-Naphthoyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthoyl)indole | |
CAS RN |
109555-87-5 | |
| Record name | 3-Naphthoylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Naphthoyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NAPHTHOYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of 3-(1-Naphthoyl)indole derivatives?
A: 3-(1-Naphthoyl)indole derivatives primarily interact with cannabinoid receptors, specifically CB1 and CB2 receptors. [, , , , , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including mood, memory, appetite, pain perception, and immune function.
Q2: How does the binding of 3-(1-Naphthoyl)indole derivatives to cannabinoid receptors affect downstream signaling pathways?
A: Binding of these compounds to CB1 receptors, primarily found in the central nervous system, leads to the inhibition of adenylate cyclase and modulation of intracellular signaling cascades. [, , ] This can result in a variety of pharmacological effects, including hypothermia, antinociception, catalepsy, and changes in locomotor activity. [, , , ]
Q3: Do all 3-(1-Naphthoyl)indole derivatives exhibit the same efficacy at cannabinoid receptors?
A: Research indicates that some derivatives, like AB-CHMINACA and AB-PINACA, display higher efficacy than other agonists, including Δ9-Tetrahydrocannabinol (Δ9-THC), in stimulating CB1 receptor–mediated guanosine 5′-O-(3-thiotriphosphate) (GTPγS) binding. [, ]
Q4: What is the molecular formula and weight of 3-(1-Naphthoyl)indole?
A: The molecular formula of 3-(1-Naphthoyl)indole is C19H13NO, and its molecular weight is 271.31 g/mol. []
Q5: How can spectroscopic techniques be used to characterize 3-(1-Naphthoyl)indole derivatives?
A: Techniques like Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) spectroscopy are vital for identifying and differentiating regioisomers of 3-(1-Naphthoyl)indole derivatives. These methods provide information about fragmentation patterns, molecular weight, and functional group vibrations, enabling the structural elucidation of these compounds. [, , ]
Q6: How does altering the N-alkyl side chain of 3-(1-Naphthoyl)indole affect its activity at cannabinoid receptors?
A: Studies reveal that the length and structure of the N-alkyl substituent significantly impact the compound's affinity and selectivity for CB1 and CB2 receptors. For instance, while an N-alkyl chain length of four to six carbons is generally preferred for CB1 receptor activity, 1-propyl-3-(1-naphthoyl)indole exhibits selectivity for the CB2 receptor. [, , ]
Q7: What is the effect of halogenating the naphthoyl group on the pharmacological properties of 3-(1-Naphthoyl)indole derivatives?
A: Introducing halogen atoms, such as fluorine or chlorine, to the naphthoyl group can significantly alter the steric and electronic properties of the molecule, ultimately influencing its binding affinity, selectivity, and metabolic stability. Research has shown that specific halogen substitutions can lead to the development of highly selective CB2 receptor agonists. [, ]
Q8: What analytical methods are commonly employed for detecting and quantifying 3-(1-Naphthoyl)indole derivatives in biological samples?
A: Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for analyzing these compounds in biological matrices like urine. [] This technique allows for sensitive detection and identification of the parent compound and its metabolites.
Q9: How can monoclonal antibodies be used in the analysis of 3-(1-Naphthoyl)indole derivatives?
A: Researchers have successfully developed monoclonal antibodies specific for 3-(1-Naphthoyl)indole derivatives. [, , , ] These antibodies, when incorporated into assays like competitive enzyme-linked immunosorbent assay (ELISA), allow for rapid, sensitive, and comprehensive detection of these compounds, even at nanomolar concentrations. []
Q10: Do 3-(1-Naphthoyl)indole derivatives possess the potential to elicit an immune response?
A: While specific information regarding the immunogenicity of 3-(1-Naphthoyl)indole is limited within the provided research, the development of monoclonal antibodies targeting these compounds suggests they can act as antigens and trigger an immune response. [, , , ] Further research is necessary to fully understand the immunogenic potential and any related immunological responses associated with these compounds.
Q11: What resources are crucial for advancing research on 3-(1-Naphthoyl)indole derivatives?
A: Continued research necessitates access to specialized equipment like high-resolution mass spectrometers, NMR instruments, and high-throughput screening platforms. Collaboration between chemists, pharmacologists, and toxicologists is essential for a comprehensive understanding of these compounds. Publicly available databases like SWGDRUG are invaluable for sharing analytical data and facilitating the identification of new derivatives. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

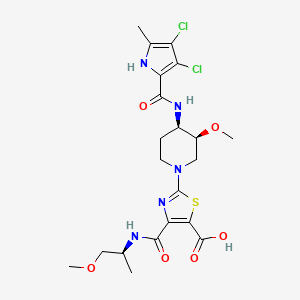
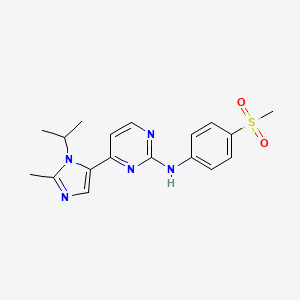
![3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one](/img/structure/B1666224.png)
![6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile](/img/structure/B1666227.png)
![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)
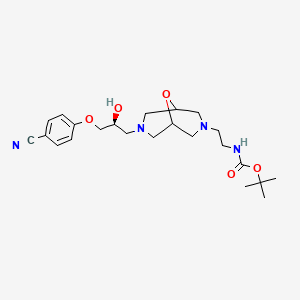

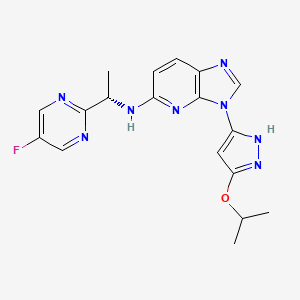
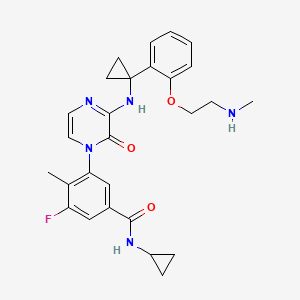
![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)
![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)
